molecular formula C6H5NO2 B1315109 [1,3]Dioxolo[4,5-b]pyridine CAS No. 72138-73-9

[1,3]Dioxolo[4,5-b]pyridine

Cat. No.: B1315109
CAS No.: 72138-73-9
M. Wt: 123.11 g/mol
InChI Key: YIIOTOBXQVQGSV-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) and Dioxole Fused Systems in Chemical Research

Pyridine-based ring systems are among the most prevalent heterocycles in drug design, valued for their significant impact on pharmacological activity. dmed.org.ua The fusion of a pyridine ring with other heterocyclic structures is a common strategy in the search for novel therapeutic agents. researchgate.net This approach has led to the development of a wide array of compounds with diverse biological activities. For instance, fused systems incorporating thiazole (B1198619), known as thiazolo[4,5-b]pyridines, are recognized as purine (B94841) bioisosteres and have been investigated for antimicrobial, anti-inflammatory, and antitumor activities. dmed.org.uarsc.org Similarly, oxazolo[4,5-b]pyridine (B1248351) derivatives have been synthesized and explored for their potential as antibacterial agents and glycoprotein (B1211001) GPIIb/GPIIIa antagonists. clockss.orghmdb.canih.gov

The pyrazolo[3,4-b]pyridine core is another key structural motif found in numerous biologically active molecules, including kinase inhibitors and agents with antimalarial and anticancer properties. nih.gov The development of efficient synthetic methods for these fused pyridines is a dynamic area of modern organic synthesis. nih.gov The strategic combination of the pyridine nucleus with other rings, such as triazole in triazolo[4,3-a]pyridines, has also been pursued to develop new potential antimalarial agents. mdpi.com The general principle is that the fusion of two or more heterocyclic rings can result in novel scaffolds with unique three-dimensional shapes and electronic properties, making them suitable for interacting with biological targets. mdpi.com

The dioxole moiety, specifically the methylenedioxy group, is a well-known structural feature in many natural products and synthetic compounds, often used to modulate a molecule's pharmacokinetic profile. While direct research literature on nih.govresearchgate.netDioxolo[4,5-b]pyridine is not abundant, the established importance of analogous fused pyridine systems underscores the potential significance of this particular framework in chemical and pharmaceutical research.

Strategic Design Considerations for thenih.govresearchgate.netDioxolo[4,5-b]pyridine Framework

The strategic design of derivatives based on the nih.govresearchgate.netDioxolo[4,5-b]pyridine framework involves considerations of synthesis, functionalization, and the intended application. Drawing parallels from the synthesis of related fused pyridines like thiazolo[4,5-b]pyridines and oxazolo[4,5-b]pyridines, the construction of the core scaffold is a critical first step. Synthetic strategies often involve the annulation of the pyridine ring onto a pre-existing dioxole-containing precursor or, conversely, the formation of the dioxole ring onto a substituted pyridine derivative. dmed.org.ua

Key design considerations include:

Regioselectivity: The fusion of the two rings can theoretically result in different isomers. Controlling the reaction conditions to selectively obtain the [4,5-b] fusion is a primary synthetic challenge. Synthetic methods for related systems often employ multi-component reactions or cyclization cascades to achieve high regioselectivity. nih.gov

Functionalization: The introduction of various substituents on both the pyridine and dioxole portions of the molecule is crucial for modulating its properties. For the pyridine ring, substitution can influence the molecule's basicity, polarity, and ability to form hydrogen bonds. Common synthetic transformations for functionalizing pyridine rings, such as palladium-catalyzed cross-coupling reactions, can be employed. clockss.org For the dioxole ring, the carbon atom at the 2-position is a potential site for introducing diversity.

Physicochemical Properties: The dioxole ring can impact the molecule's lipophilicity and metabolic stability. Strategic design might involve modifying this ring to fine-tune these properties for specific applications. For example, in related systems, modifications have been shown to significantly alter water solubility and LogP values. nih.gov

Scaffold Hopping: The nih.govresearchgate.netDioxolo[4,5-b]pyridine scaffold can be considered a "bioisostere" or a structural analog of other known active fused systems. This "scaffold hopping" approach is a common strategy in drug design to discover new intellectual property and to find compounds with improved properties.

The synthesis of derivatives often involves multi-step sequences. For instance, the synthesis of substituted oxazolo[4,5-b]pyridines has been achieved by heating a substituted aminohydroxypyridine with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA). clockss.orghmdb.ca A similar approach could be envisioned for nih.govresearchgate.netDioxolo[4,5-b]pyridine, starting from an appropriately substituted dihydroxypyridine.

Research Findings

While specific research findings on the parent nih.govresearchgate.netDioxolo[4,5-b]pyridine are limited in publicly available literature, data for derivatives and analogous systems provide valuable insights.

Physicochemical Properties of a nih.govresearchgate.netDioxolo[4,5-b]pyridine Derivative

A derivative, nih.govresearchgate.netDioxolo[4,5-b]pyridin-2-ylmethanol, has been documented, and its basic properties are available. nih.gov

PropertyValueSource
IUPAC Name nih.govresearchgate.netdioxolo[4,5-b]pyridin-2-ylmethanol nih.gov
Molecular Formula C7H7NO3 nih.gov
Molecular Weight 153.14 g/mol nih.gov
CAS Number 383901-11-9 nih.gov
XLogP3-AA 0.4 nih.gov
Topological Polar Surface Area 51.6 Ų nih.gov
Formal Charge 0 nih.gov

This table is interactive. Click on the headers to sort.

Comparative Properties of Related Fused Pyridine Systems

To provide context, the properties of related fused pyridine systems that are subjects of active research are presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Research Context
nih.govresearchgate.netThiazolo[4,5-b]pyridine (B1357651)C6H4N2S136.18Investigated for various pharmacological activities. dmed.org.uanih.gov
1H-1,2,3-Triazolo[4,5-b]pyridineC5H4N4120.11Used as a reagent in the synthesis of energetic materials and pesticides. sigmaaldrich.com
Imidazo[4,5-b]pyridineC6H5N3119.12Core structure in compounds with anticancer and antimicrobial properties. mdpi.com

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIOTOBXQVQGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502662
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72138-73-9
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies For 1 2 Dioxolo 4,5 B Pyridine and Its Structural Analogs

Novel Approaches to De Novo Synthesis

De novo synthesis provides a powerful platform for creating highly substituted and functionally diverse pyridine (B92270) derivatives. chemrxiv.org This approach allows for the strategic placement of substituents on the target molecule by carefully selecting the initial building blocks.

Cyclocondensation reactions are a cornerstone for the synthesis of pyridine rings, typically involving the formation of a heterocyclic system through the reaction of precursors with complementary functional groups, often accompanied by the elimination of a small molecule like water. nih.gov A classic strategy involves the condensation of 1,5-dicarbonyl compounds or their synthetic equivalents with ammonia (B1221849) or an ammonia source. baranlab.org

In the context of smolecule.comacs.orgdioxolo[4,5-b]pyridine analogs, a prominent method is the three-component cyclocondensation of 3,4-methylenedioxyaniline, various aldehydes, and a C-H acid like 2-hydroxy-1,4-naphthoquinone. rsc.org This reaction, often catalyzed by an organocatalyst such as L-proline, proceeds in ethanol (B145695) to afford benzo[i] smolecule.comacs.orgdioxolo[4,5-b]acridine-6,11-dione derivatives in high yields. rsc.org Similarly, nanocatalysts have been employed to facilitate the cyclocondensation of 4-substituted phenylmethylidenepyruvic acids with 3,4-methylenedioxyphenol, yielding 8-aryl-8H- smolecule.comacs.orgdioxolo[4,5-g] smolecule.combenzopyran-6-carboxylic acids under environmentally friendly ethanol-drop grinding conditions. researchgate.net

The mechanism for these reactions often begins with the catalyst-driven enolization of one component, which then undergoes a nucleophilic addition to an aldehyde, followed by condensation and intramolecular cyclization to construct the fused heterocyclic system. nih.gov

Table 1: L-Proline Catalyzed Cyclocondensation for Benzo[i] smolecule.comacs.orgdioxolo[4,5-b]acridine-6,11-dione Analogs rsc.org

EntryAldehydeCatalystConditionsYield
1BenzaldehydeL-prolineEthanol, Reflux92%
24-MethylbenzaldehydeL-prolineEthanol, Reflux94%
34-ChlorobenzaldehydeL-prolineEthanol, Reflux95%
42-FluorobenzaldehydeL-prolineEthanol, Reflux89%
53-NitrobenzaldehydeL-prolineEthanol, Reflux85%

Data sourced from a study on one-pot three-component cyclocondensation reactions. rsc.org

The strategic selection of key precursors is fundamental to the successful synthesis of complex heterocycles. For the smolecule.comacs.orgdioxolo[4,5-b]pyridine system, 3,4-methylenedioxyaniline is a crucial and frequently used starting material, providing the foundational dioxole-fused aniline (B41778) ring. acs.orgrsc.org

One innovative protocol involves the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with various amines. beilstein-journals.org This process does not lead directly to a smolecule.comacs.orgdioxolo[4,5-b]pyridine but illustrates a powerful condensation strategy where the starting pyranone undergoes a recyclization in the presence of an amine to form a substituted pyrrolo[3,4-b]pyridin-5-one scaffold, a structural analog. beilstein-journals.org This type of transformation highlights how complex precursors can be designed to rearrange into new heterocyclic systems. Another approach utilizes the condensation of arylmethylidenepyruvic acids with precursors like 3,4-methylenedioxyphenol, catalyzed by cadmium oxide nanoparticles, to construct related chromene-based systems. researchgate.net

Multicomponent Reaction Strategies for Complex Architectures

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step from three or more starting materials. bohrium.com These reactions are particularly well-suited for building diverse libraries of heterocyclic compounds like pyridine derivatives. mdpi.com

One-pot MCRs have been successfully developed for the synthesis of complex structural analogs of smolecule.comacs.orgdioxolo[4,5-b]pyridine. These reactions offer significant advantages, including simple operational procedures, reduced reaction times, and often high yields without the need for chromatographic purification. smolecule.com An efficient one-pot, pseudo-four-component reaction has been established for synthesizing functionalized spiro[ smolecule.comacs.orgdioxolo[4,5-g]quinoline-7,5′-pyrimidine] derivatives. acs.org This reaction combines 3,4-methylenedioxyaniline, N,N-dimethylbarbituric acid, and various aldehydes using a sustainable trimethylglycine-betaine-based catalyst. acs.org

Another example is the acetic acid-catalyzed one-pot reaction of an aldehyde, barbituric acid, and benzo[d] smolecule.comacs.orgdioxol-5-amine in ethanol, which produces spiro[pyrimidine- smolecule.comacs.orgdioxolo[4,5-f]quinoline] derivatives in high yields. researchgate.net The development of such MCRs showcases a move towards greener and more efficient synthetic chemistry. researchgate.net

Table 2: Three-Component Synthesis of Spiro[pyrimidine- smolecule.comacs.orgdioxolo[4,5-f]quinoline] Derivatives researchgate.net

EntryAldehydeSolventCatalystConditionsYield
14-ChlorobenzaldehydeEthanolAcetic AcidReflux95%
24-HydroxybenzaldehydeEthanolAcetic AcidReflux90%
34-NitrobenzaldehydeEthanolAcetic AcidReflux92%
42,4-DichlorobenzaldehydeEthanolAcetic AcidReflux96%
5Furan-2-carbaldehydeEthanolAcetic AcidReflux88%

Data sourced from a study on one-pot multicomponent reactions. researchgate.net

Achieving control over selectivity is a critical challenge in the synthesis of complex molecules. slideshare.net

Chemoselectivity refers to the ability to react with one functional group in the presence of others.

Regioselectivity controls the site of a reaction, determining which of several possible positional isomers is formed.

Stereoselectivity dictates the formation of a specific stereoisomer.

In the multicomponent synthesis of smolecule.comacs.orgdioxolo[4,5-b]pyridine analogs, controlling these factors is paramount. For instance, the synthesis of spiro[ smolecule.comacs.orgdioxolo[4,5-g]quinoline-7,5′-pyrimidine] derivatives is noted for its high regioselectivity, where three new C-C bonds and one C-N bond are formed, generating two asymmetric carbon centers in the final structure with a high degree of control. acs.org The reaction mechanism is believed to proceed through a specific pathway involving Knoevenagel adduct formation, followed by a Michael addition and subsequent ring-closing steps, which directs the outcome. acs.orgrsc.org

Similarly, new MCRs for synthesizing spiro{pyrazolo smolecule.comacs.orgdioxanopyridine}-4,6-diones in water under microwave irradiation have been developed with high chemo-, regio-, and stereoselectivity. researchgate.net The proposed mechanism explains this selectivity through a defined sequence of Knoevenagel condensation, Michael addition, and an internal cyclocondensation, ensuring the desired product is formed preferentially. researchgate.net

Domino reactions, also known as cascade or tandem reactions, are a subclass of one-pot processes where a series of subsequent reactions occur under the same conditions after an initial transformation, without the addition of new reagents. researchgate.net These sequences are highly efficient for rapidly building complex molecular architectures from simple starting materials.

The construction of fused pyridine heterocycles often relies on such domino sequences. A notable example is the synthesis of spiro{pyrazolo smolecule.comacs.orgdioxanopyridine}-4,6-diones. researchgate.net This reaction is proposed to proceed via a domino pathway:

Knoevenagel Condensation: An aldehyde reacts with Meldrum's acid to form a Knoevenagel adduct.

Michael Addition: A pyrazol-5-amine derivative adds to the electron-deficient Knoevenagel adduct.

Cyclocondensation: The resulting intermediate undergoes an internal cyclization to form the final spiro product. researchgate.net

Another example is seen in the synthesis of thiochromeno[4,3-b]pyridine derivatives, where the proposed mechanism involves two sequential dehydrative condensation steps to build the final tricyclic system. nih.gov Such domino strategies are powerful tools for the efficient construction of the smolecule.comacs.orgdioxolo[4,5-b]pyridine core and its diverse structural analogs.

Chemical Transformations and Functionalization ofpharma.hreie.grDioxolo[4,5-b]pyridine Scaffolds

The functionalization of the pharma.hreie.grdioxolo[4,5-b]pyridine core is essential for creating a diverse range of derivatives. Methodologies for introducing and modifying substituents on the pyridine ring are of particular importance, leveraging both the inherent reactivity of the pyridine nucleus and modern synthetic techniques.

Functional group interconversion (FGI) represents a fundamental strategy for the late-stage modification of complex molecules. For derivatives of pharma.hreie.grdioxolo[4,5-b]pyridine, these transformations allow for the conversion of readily accessible intermediates into more complex or desired target structures. While specific literature on FGI for the pharma.hreie.grdioxolo[4,5-b]pyridine parent molecule is sparse, principles can be drawn from related heterocyclic systems. For instance, the reduction of ester or carboxylic acid functionalities, introduced through cross-coupling or other means, can yield hydroxymethyl groups. These, in turn, can be converted into leaving groups like mesylates or halides for subsequent nucleophilic substitution reactions. beilstein-journals.org Similarly, the deprotection of protected amine or hydroxyl groups represents a common FGI step in multi-step syntheses of complex pyridine-containing molecules. scispace.comethz.ch The strategic placement and transformation of these groups are critical for building molecular complexity. scispace.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to pyridine-based scaffolds to introduce a wide array of substituents. eie.grresearchgate.net

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide or triflate, is a versatile method. For example, a methyl group was successfully introduced onto a related brominated dihydropyranopyridine scaffold using methylboronic acid, a palladium catalyst (Pd(PPh₃)₄), and a base. researchgate.net Boronic ester derivatives are also valuable coupling partners, as demonstrated in the functionalization of rotaxanes where a boronic ester handle enabled various post-synthetic modifications, including oxidation and further cross-coupling reactions. fu-berlin.de

The Heck reaction, another palladium-catalyzed process, has been employed to introduce alkene substituents, which can be further functionalized. On a related oxazolo[4,5-b]pyridine (B1248351) system, a Heck reaction was used to install a carboxylic acid moiety, a key functional group for certain biological applications. researchgate.net These reactions highlight the modularity that cross-coupling brings to the synthesis of functionalized dioxolopyridine analogs.

Reaction TypeSubstrate TypeCoupling PartnerCatalyst SystemProduct FeatureReference
Suzuki CouplingBrominated dihydropyranopyridineMethylboronic acidPd(PPh₃)₄, Cs₂CO₃Methylated heterocycle researchgate.net
Heck ReactionBrominated oxazolo[4,5-b]pyridineAcrylate derivativePd catalystCarboxylic acid moiety (after conversion) researchgate.net
Suzuki CouplingPre-rotaxane with boronic esterAryl halidesPd catalystEndo-functionalized rotaxane fu-berlin.de

The reactivity of the pharma.hreie.grdioxolo[4,5-b]pyridine ring towards substitution reactions is governed by the electronic properties of the fused pyridine system. Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqgcwgandhinagar.com When substitution does occur, it is directed to the C-3 position (and C-5, which is equivalent in pyridine but distinct in this fused system). uoanbar.edu.iqnih.gov The presence of the electron-donating dioxole ring fused to the pyridine core would be expected to somewhat mitigate this deactivation, but the nitrogen atom's influence remains dominant.

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the positions alpha (C-2) and gamma (C-4) to the nitrogen. uoanbar.edu.iqabertay.ac.uk This reactivity is greatly enhanced by the presence of a good leaving group, such as a halogen, at these positions. abertay.ac.uk Therefore, halogenated derivatives of pharma.hreie.grdioxolo[4,5-b]pyridine are valuable intermediates for introducing nucleophiles. For example, 2- and 4-halopyridines readily react with nucleophiles like amines, alkoxides, and thiolates to yield substituted products. abertay.ac.uk Lithiation of alkoxy-substituted pyridines can also facilitate subsequent reactions with electrophiles, providing an alternative route to functionalization. abertay.ac.uk

Beyond standard transformations, unconventional cyclization and rearrangement reactions provide access to novel molecular architectures. The Hofmann-Löffler-Freytag (HLF) reaction, a radical-mediated process, is a classic example used to form pyrrolidine (B122466) rings. pharma.hrwikipedia.org This reaction involves the intramolecular hydrogen atom transfer by a nitrogen-centered radical, followed by cyclization. wikipedia.orgambeed.com A notable application of an HLF-inspired approach was the unexpected one-step formation of iodo pharma.hreie.grdioxolo[4,5-c]pyridine derivatives. fu-berlin.dekarger.com This transformation occurred during attempts to iodinate 3-alkoxypyridin-4-ols, where a radical process involving the dioxolane ring was proposed to take place. karger.com

Another example of unconventional cyclization was observed during the acid-catalyzed deprotection of N-substituted piperidine (B6355638) derivatives. beilstein-journals.orgnih.gov This process unexpectedly led to a cyclodehydration event, resulting in the formation of a novel N-substituted-1,2,3,4-tetrahydro pharma.hreie.gr-dioxolo- nih.govresearchgate.net-5H- pharma.hrbenzopyrano [3,4-c]pyridine ring system. beilstein-journals.orgnih.gov Such serendipitous discoveries underscore the potential for developing new synthetic routes to complex dioxolopyridine-embodying structures.

Reaction NameSubstrate TypeKey Conditions/ReagentsProduct TypeReference
Hofmann-Löffler-Freytag Inspired3-Alkoxypyridin-4-olIodineIodo pharma.hreie.grdioxolo[4,5-c]pyridine fu-berlin.dekarger.com
Acid-Catalyzed CyclodehydrationN-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidineAcidic mediumTetrahydro pharma.hreie.gr-dioxolo- nih.govresearchgate.net-5H- pharma.hrbenzopyrano[3,4-c]pyridine beilstein-journals.orgnih.gov

Stereocontrolled Synthesis and Chiral Resolution ofpharma.hreie.grDioxolo[4,5-b]pyridine-Embodying Systems

The synthesis of single enantiomers or diastereomers of chiral molecules containing the pharma.hreie.grdioxolo[4,5-b]pyridine framework is critical, as stereochemistry often dictates biological activity. Methodologies to achieve this include stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective synthesis aims to create a specific stereoisomer directly. Intramolecular hetero-Diels-Alder reactions have proven effective for the stereoselective synthesis of related fused heterocyclic systems, such as octahydro-furo[2′,3′:5,6]pyrano[4,3-b]quinolines, with high diastereoselectivity. researchgate.net Furthermore, stereospecific cross-coupling reactions, where the stereochemistry of an enantioenriched starting material dictates the product's stereochemistry, are powerful tools. acs.org For example, Pd-catalyzed cross-coupling of optically active secondary alkylboron reagents with aryl chlorides has been shown to proceed with inversion of configuration, allowing for the controlled creation of chiral C(sp³)-C(sp²) bonds. acs.org

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent. A successful example involves the resolution of racemic N-substituted-1,2,3,4-tetrahydro pharma.hreie.gr-dioxolo- nih.govresearchgate.net-5H- pharma.hrbenzopyrano [3,4-c]pyridines using D-(−)-mandelic acid. beilstein-journals.orgnih.gov The resulting diastereomeric salts could be separated by crystallization, and subsequent removal of the resolving agent afforded the pure enantiomers. nih.gov The absolute configuration of one of the diastereomeric salts was confirmed by X-ray crystallographic analysis. nih.gov Another strategy involves the use of a chiral auxiliary, which is temporarily incorporated into the molecule to create diastereomers that can be separated, followed by the removal of the auxiliary. nih.gov

MethodSubstrate/SystemKey Reagent/TechniqueOutcomeReference
Chiral ResolutionRacemic Tetrahydro pharma.hreie.gr-dioxolo- nih.govresearchgate.net-5H- pharma.hrbenzopyrano[3,4-c]pyridinesD-(−)-Mandelic AcidSeparation of enantiomers via diastereomeric salt crystallization beilstein-journals.orgnih.gov
Stereoselective SynthesisAldimines from chiral sugar-derived aldehydeIntramolecular hetero-Diels–Alder reactionStereoselective formation of fused quinoline (B57606) derivatives researchgate.net
Stereospecific SynthesisOptically active secondary alkyltrifluoroboratesPd-catalyzed cross-couplingCross-coupling with inversion of configuration acs.org

Mechanistic Studies and Reactivity Investigations Of 1 2 Dioxolo 4,5 B Pyridine Derivatives

Exploration of Reaction Pathways

The synthesis and functionalization of the smolecule.comsmolecule.comdioxolo[4,5-b]pyridine core can be achieved through various reaction pathways. Traditional multi-step syntheses often involve the initial formation of the dioxole ring followed by cyclization to form the fused pyridine (B92270) moiety. smolecule.com However, modern approaches have focused on more efficient one-pot, multi-component reactions.

A notable example is the one-pot, three-component synthesis of smolecule.comsmolecule.comdioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines. smolecule.comresearchgate.net This reaction proceeds by reacting sesamol, an aromatic aldehyde, and 2-aminopropene-1,1,3-tricarbonitrile. researchgate.net The efficiency of this method is highlighted by its simple operational procedure, broad substrate scope with various aromatic aldehydes, high yields, and the avoidance of column chromatography for product separation. smolecule.com

Another significant pathway involves the synthesis of smolecule.comsmolecule.comdioxolo[4,5-b]pyridin-6-ylboronic acid and its derivatives. These compounds are valuable intermediates, particularly for Suzuki-Miyaura cross-coupling reactions. smolecule.com The synthesis of these boronic acid derivatives can be accomplished through methods such as palladium-catalyzed Miyaura borylation, which allows for selective C-H functionalization at the 6-position of the bicyclic system. smolecule.com

Radical and Ionic Intermediate Characterization

Investigations into the reaction mechanisms of smolecule.comsmolecule.comdioxolo[4,5-b]pyridine derivatives have revealed the involvement of both radical and ionic intermediates. For instance, the Hofmann–Löffler–Freytag reaction, a radical process, has been utilized to create iodo derivatives of related smolecule.comsmolecule.comdioxolo[4,5-c]pyridines. smolecule.comresearchgate.net This reaction points to the potential for radical-mediated functionalization of the pyridine ring system.

In the context of C-H amination reactions, cobalt(II)-based metalloradical catalysis has been proposed for the enantioselective 1,5-C(sp³)–H amination of alkoxysulfonyl azides. nih.gov This process involves a radical mechanism to form five-membered chiral cyclic sulfamidates, which can then undergo enantiospecific ionic ring-opening reactions. nih.gov While not directly on the smolecule.comsmolecule.comdioxolo[4,5-b]pyridine core itself, this highlights a combined radical and ionic approach that could be applicable to its derivatives.

In base-catalyzed reactions of 3-bromopyridines, the formation of a 3,4-pyridyne intermediate has been supported by mechanistic studies. amazonaws.com Trapping experiments with furan (B31954) yielded a cycloadduct, confirming the presence of this highly reactive intermediate. amazonaws.com This pyridyne intermediate is crucial for understanding the isomerization and subsequent substitution patterns observed in these reactions.

Acid- and Base-Catalyzed Reaction Dynamics

The reactivity of smolecule.comsmolecule.comdioxolo[4,5-b]pyridine derivatives is significantly influenced by the presence of acid or base catalysts.

Acid-Catalyzed Reactions: Acid catalysis plays a key role in the unexpected formation of novel benzopyranopyridine derivatives. beilstein-journals.orgnih.gov Specifically, the acid-catalyzed deprotection of N-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidines resulted in a cyclodehydration reaction. beilstein-journals.orgnih.gov The proposed mechanism involves the deprotection of the ketal to form a 4-piperidone (B1582916) derivative. This intermediate is then protonated and undergoes an electrophilic attack on the aromatic ring, leading to the formation of a six-membered heterocycle. Subsequent deprotonation and elimination of water yield the final stabilized benzopyranopyridine product. beilstein-journals.org

Base-Catalyzed Reactions: Base-catalyzed reactions have been shown to facilitate the isomerization of aryl halides, enabling selective functionalization. amazonaws.com For example, the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines is proposed to proceed through a 3,4-pyridyne intermediate. amazonaws.com The subsequent facile SNAr reaction at the 4-position drives the selectivity of the substitution. amazonaws.com In the synthesis of smolecule.comsmolecule.comdioxolo[4′,5′:6,7]chromeno[2,3-b]pyridine derivatives, triethylamine (B128534) is used as a base to facilitate the one-pot, three-component reaction. researchgate.net

Table 1: Examples of Acid- and Base-Catalyzed Reactions
Reaction TypeCatalystStarting MaterialProductKey Mechanistic FeatureReference
Acid-Catalyzed CyclodehydrationAcidN-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidinesN-substituted-1,2,3,4-tetrahydro smolecule.comsmolecule.com-dioxolo- amazonaws.combeilstein-journals.org-5H- smolecule.combenzopyrano[3,4-c]pyridinesKetal deprotection followed by intramolecular electrophilic aromatic substitution beilstein-journals.org, nih.gov
Base-Catalyzed Isomerization/SubstitutionPotassium Hydroxide (KOH)3-Bromopyridines4-Substituted PyridinesFormation of a 3,4-pyridyne intermediate amazonaws.com
Base-Catalyzed Three-Component ReactionTriethylamineSesamol, Aromatic Aldehydes, 2-aminopropene-1,1,3-tricarbonitrile smolecule.comsmolecule.comdioxolo[4′,5′:6,7]chromeno[2,3-b]pyridinesFacilitation of the condensation cascade researchgate.net

Analysis of Unexpected Reaction Outcomes and Novel Transformations

Serendipity in chemical research often leads to the discovery of novel transformations and unexpected reaction outcomes. In the study of smolecule.comsmolecule.comdioxolo[4,5-b]pyridine derivatives, a notable example is the unexpected formation of iodo smolecule.comsmolecule.comdioxolo[4,5-c]pyridines during attempts to synthesize functionalized 5-iodopyridine derivatives. researchgate.netfu-berlin.de This outcome is explained by a radical process known as the Hofmann–Löffler–Freytag reaction. researchgate.net

Another serendipitous discovery was the formation of N-substituted-1,2,3,4-tetrahydro smolecule.comsmolecule.com-dioxolo- amazonaws.combeilstein-journals.org-5H- smolecule.combenzopyrano[3,4-c]pyridines. beilstein-journals.orgnih.gov This occurred during the acid-mediated removal of an ethylenedioxy ketal protecting group from 4-piperidones. beilstein-journals.orgnih.gov Instead of the expected deprotection, an intramolecular cyclization and dehydration occurred. beilstein-journals.org This unexpected cyclodehydration was facilitated by the presence of an activated aromatic ring in the substrate. nih.gov

Furthermore, multicomponent reactions have led to novel transformations. For instance, a three-component reaction involving a 1,3-dione, an aldehyde, and an aromatic amine to synthesize acridine (B1665455) derivatives was found to proceed through a Michael adduct intermediate, contrary to the commonly accepted mechanism involving a Knoevenagel adduct. acs.org These findings highlight the importance of re-evaluating established mechanistic pathways.

Table 2: Unexpected Reactions and Novel Transformations
Starting Material/ConditionsExpected ProductObserved ProductProposed Transformation/MechanismReference
Functionalized Pyridine under Iodination Conditions5-Iodopyridine derivativeIodo smolecule.comsmolecule.comdioxolo[4,5-c]pyridineHofmann–Löffler–Freytag radical reaction researchgate.net, fu-berlin.de
Acid-mediated ketal deprotection of N-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidinesN-substituted-3-aryloxymethyl-4-piperidoneN-substituted-1,2,3,4-tetrahydro smolecule.comsmolecule.com-dioxolo- amazonaws.combeilstein-journals.org-5H- smolecule.combenzopyrano[3,4-c]pyridineIntramolecular cyclodehydration beilstein-journals.org, nih.gov
Three-component reaction of 1,3-dione, aldehyde, and aromatic amineAcridine derivative via Knoevenagel adductAcridine derivative via Michael adductNucleophilic attack on in situ generated Michael adduct followed by ring cyclization acs.org

Elucidation of Proposed Mechanisms forsmolecule.comsmolecule.comDioxolo[4,5-b]pyridine Synthesis and Reactions

The elucidation of reaction mechanisms is fundamental to advancing synthetic chemistry. For the synthesis of smolecule.comsmolecule.comdioxolo[4′,5′:6,7]chromeno[2,3-b]pyridine derivatives, a plausible mechanism has been proposed for the one-pot, three-component reaction. researchgate.net This likely involves a cascade of reactions initiated by the condensation of the starting materials, facilitated by a base like triethylamine. researchgate.net

In the case of base-catalyzed reactions of 3-bromopyridines, a tandem aryl halide isomerization/selective interception mechanism has been proposed. amazonaws.com This involves the formation of a 3,4-pyridyne intermediate, which then undergoes a facile SNAr reaction to yield the 4-substituted product. amazonaws.com Reaction profile studies show the rapid formation of a low concentration of 4-bromopyridine, which is then consumed as the reaction proceeds, supporting this pathway. amazonaws.com

For the acid-catalyzed formation of benzopyranopyridine derivatives, the proposed mechanism begins with the deprotection of the ketal to form a 4-piperidone. beilstein-journals.org This is followed by protonation and an intramolecular electrophilic attack on the aromatic ring, leading to a cyclized intermediate. beilstein-journals.org Subsequent deprotonation and dehydration result in the final product. beilstein-journals.org

Research Applications of The 1 2 Dioxolo 4,5 B Pyridine Scaffold

Leveraging the Scaffold in Medicinal Chemistry Research Programs

The inherent structural features of the dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine core have made it a privileged scaffold in medicinal chemistry. Its ability to serve as a bioisostere for other important heterocycles and its amenability to chemical modification have driven its exploration in the quest for new therapeutic agents. dmed.org.uanih.gov

Rational Design and Synthesis of Diversified Compound Libraries

The rational design and synthesis of compound libraries based on the dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine scaffold are a cornerstone of modern drug discovery. dmed.org.uarsc.org By systematically modifying the core structure at various positions, researchers can generate a multitude of derivatives with diverse physicochemical properties and biological activities. This approach allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing lead compounds. nih.gov

For instance, the synthesis of a series of novel pyrimidine (B1678525) derivatives incorporating a 1,3,4-oxadiazole-thioether moiety has been reported as potential inhibitors of Escherichia coli pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1). nih.gov These compounds exhibited significant inhibitory activity against both the enzyme and cyanobacteria. nih.gov Similarly, the design and synthesis of thiazolo[5,4-b]pyridine (B1319707) analogues have yielded potent anticancer agents. nih.gov A multi-step synthetic pathway, including a Suzuki cross-coupling reaction, was employed to create a library of forty-five derivatives that were evaluated against various cancer cell lines. nih.gov

The generation of these diversified libraries often involves the strategic use of various chemical reactions to introduce different functional groups onto the dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine core. This allows for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity. nih.gov

Construction of Advanced Heterocyclic Architectures

The dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine scaffold serves as a versatile starting material for the construction of more complex and advanced heterocyclic architectures. dmed.org.uanih.govnih.gov Its inherent reactivity allows for annulation and fusion reactions, leading to the creation of novel polycyclic systems with unique three-dimensional shapes.

One notable example is the synthesis of pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method utilizes a cascade 6-endo-dig cyclization reaction, demonstrating excellent regional selectivity and functional group tolerance. nih.gov The resulting polycyclic structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds. nih.gov

Furthermore, the development of synthetic routes to other fused systems, such as thiazolo[4,5-b]pyridines, highlights the utility of the parent scaffold in building molecular complexity. dmed.org.ua These advanced heterocyclic architectures often exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their simpler precursors.

Development of Chemical Probes and Ligands for Biomolecular Interaction Studies

Chemical probes are indispensable tools for elucidating biological pathways and validating drug targets. The dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine scaffold has been employed in the development of such probes due to its ability to be functionalized with reporter groups, such as fluorescent tags or affinity labels, without significantly perturbing its interaction with the target biomolecule.

For example, the rational design and synthesis of pyrrolo-pyridine dinitrile dyes with strong dual-state emission have been reported. researchgate.net These compounds have shown potential for live-cell imaging with minimal phototoxicity. researchgate.net The development of such fluorescent probes allows for the visualization and tracking of biological processes in real-time.

Contribution to Novel Organic Synthesis Methodologies

The exploration of the reactivity of the dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine scaffold has led to the development of novel and efficient organic synthesis methodologies. dmed.org.uanih.gov The unique electronic properties of the fused ring system can influence the course of chemical reactions, enabling transformations that may not be feasible with other heterocyclic systems.

The study of substitution patterns and the regioselectivity of reactions on the dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine core also provides valuable insights for synthetic chemists, enabling the predictable and controlled synthesis of desired isomers.

Potential in Materials Science and Supramolecular Chemistry

Beyond its applications in the life sciences, the dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine scaffold is gaining attention in the fields of materials science and supramolecular chemistry. nih.gov The ability of this heterocyclic system to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of well-defined supramolecular assemblies.

The rational design of molecules containing the dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine unit can lead to the formation of materials with interesting photophysical or electronic properties. For instance, the incorporation of this scaffold into larger conjugated systems could result in novel organic dyes or semiconductors.

While still an emerging area of research, the potential for the dmed.org.uabeilstein-journals.orgdioxolo[4,5-b]pyridine scaffold in creating new functional materials is significant and warrants further investigation.

Computational and Theoretical Investigations Of 1 2 Dioxolo 4,5 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of the aps.orgresearchgate.netdioxolo[4,5-b]pyridine system. DFT methods provide a balance between computational cost and accuracy, making them suitable for investigating the electronic structure, stability, and reactivity of this heterocyclic core.

Key findings from hypothetical DFT studies on aps.orgresearchgate.netdioxolo[4,5-b]pyridine could include:

Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles to define the lowest energy conformation of the molecule.

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Aromaticity: NICS calculations can quantify the aromatic character of both the pyridine (B92270) and dioxole rings within the fused system. nih.gov

Spectroscopic Data: Prediction of IR and NMR spectra to aid in the experimental characterization of newly synthesized derivatives. researchgate.net

Table 1: Predicted Physicochemical Properties of aps.orgresearchgate.netDioxolo[4,5-b]pyridine via DFT

PropertyPredicted ValueMethodSignificance
HOMO Energy -6.8 eVB3LYP/6-311G(d,p)Indicates electron-donating ability; site of electrophilic attack.
LUMO Energy -1.2 eVB3LYP/6-311G(d,p)Indicates electron-accepting ability; site of nucleophilic attack.
HOMO-LUMO Gap 5.6 eVB3LYP/6-311G(d,p)Reflects chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Dipole Moment 2.1 DB3LYP/6-311G(d,p)Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions.
NICS(0) Pyridine Ring -9.5 ppmGIAO-B3LYP/6-311+G Negative value confirms the aromatic character of the pyridine ring. nih.gov
NICS(0) Dioxole Ring -2.1 ppmGIAO-B3LYP/6-311+GA slightly negative or near-zero value indicates low or non-aromatic character.

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values would require specific calculations for aps.orgresearchgate.netdioxolo[4,5-b]pyridine.

Molecular Modeling and Docking Methodologies

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This methodology is extensively applied in drug discovery to understand how a ligand, such as a derivative of aps.orgresearchgate.netdioxolo[4,5-b]pyridine, might interact with a biological target, typically a protein or enzyme.

The process involves computationally placing the ligand into the binding site of a receptor and evaluating the interaction energy. This allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.gov For derivatives of the related thiazolo[4,5-b]pyridine (B1357651) scaffold, molecular docking has been successfully used to preselect compounds for testing their anti-inflammatory activity by predicting their binding affinity to cyclooxygenase (COX) enzymes. nih.govresearchgate.netresearchgate.net

A typical molecular docking workflow for a aps.orgresearchgate.netdioxolo[4,5-b]pyridine derivative would involve:

Receptor Preparation: Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Ligand Preparation: Building the 3D structure of the aps.orgresearchgate.netdioxolo[4,5-b]pyridine derivative and optimizing its geometry.

Docking Simulation: Using software to explore possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed. For example, docking studies on thiazolo[5,4-b]pyridine (B1319707) derivatives identified key hydrogen bond interactions with Val851 and Lys802 residues in the PI3Kα kinase binding pocket. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical aps.orgresearchgate.netDioxolo[4,5-b]pyridine Derivative

Target Protein (PDB ID)Putative Biological ActivityLigandBinding Energy (kcal/mol)Key Interacting Residues
PI3Kα (e.g., 4L23) Anticancer aps.orgresearchgate.netDioxolo[4,5-b]pyridin-5-yl-sulfonamide-8.5Val851, Lys802, Tyr836 nih.gov
COX-2 (e.g., 5KIR) Anti-inflammatory5-carboxy- aps.orgresearchgate.netdioxolo[4,5-b]pyridine-7.9Arg120, Tyr355, Ser530
EGFR Kinase (e.g., 2J6M) Anticancer5-Anilino- aps.orgresearchgate.netdioxolo[4,5-b]pyridine-9.1Met793, Leu718, Gly796

Note: This table presents hypothetical data to illustrate the application of molecular docking. The target proteins and interacting residues are based on studies of structurally related heterocyclic inhibitors.

Application of Machine Learning in Chemical Space Exploration and Scaffold Optimization

The universe of possible drug-like molecules, or "chemical space," is vast and cannot be exhaustively synthesized or tested. aps.org Machine learning (ML) offers a powerful set of tools to navigate this space efficiently. researchgate.netnih.gov By training on existing chemical data, ML models can learn complex structure-property relationships and then be used to predict the properties of new, un-synthesized molecules or even generate novel molecular structures with desired characteristics. aps.orgresearchgate.net

For the aps.orgresearchgate.netdioxolo[4,5-b]pyridine scaffold, ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained to predict the biological activity of derivatives based on their structural features (descriptors). This allows for the rapid virtual screening of large compound libraries.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the discovery process is crucial. ML models are widely used for this purpose.

De Novo Design: Generative ML models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on a set of known active molecules and then used to generate new molecules that are predicted to be active. researchgate.net This can help in exploring new regions of chemical space around the aps.orgresearchgate.netdioxolo[4,5-b]pyridine core.

Scaffold Hopping: ML can identify alternative scaffolds that mimic the key pharmacophoric features of the aps.orgresearchgate.netdioxolo[4,5-b]pyridine core but have different underlying chemical structures, potentially leading to improved properties or novel intellectual property.

Table 3: Machine Learning Applications in Scaffold-Based Drug Discovery

ML ApplicationDescriptionExample for aps.orgresearchgate.netDioxolo[4,5-b]pyridine
Property Prediction Training models (e.g., Random Forest, Gradient Boosting) on known compounds to predict properties like solubility, binding affinity, or toxicity for new derivatives.Predicting the PI3Kα inhibitory activity of a virtual library of substituted aps.orgresearchgate.netdioxolo[4,5-b]pyridines.
Generative Modeling Using deep learning models (e.g., LSTMs, VAEs) to generate novel molecular structures based on the aps.orgresearchgate.netdioxolo[4,5-b]pyridine scaffold with optimized properties. researchgate.netGenerating novel derivatives with high predicted binding affinity to a target and favorable ADMET profiles.
Reaction Prediction Training models to predict the outcomes or optimal conditions for chemical reactions, aiding in the synthesis of target compounds.Predicting the best catalyst and solvent system for a Suzuki coupling reaction at the 5-position of the scaffold.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into the binding site of a target protein. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them.

For a semi-rigid scaffold like aps.orgresearchgate.netdioxolo[4,5-b]pyridine, the core structure is largely planar. However, substituents attached to the ring system can have multiple rotational degrees of freedom. Computational methods are used to perform a systematic search of the conformational space to identify the most stable arrangements. This is often done by calculating the potential energy as a function of rotatable bonds (dihedral angles). Recent studies on similar fluorinated compounds have shown that subtle changes in substitution can lead to significant shifts in conformational preferences. nih.govsoton.ac.uk

When a derivative of aps.orgresearchgate.netdioxolo[4,5-b]pyridine contains stereocenters, computational methods can also predict the relative stability of different stereoisomers (diastereomers or enantiomers). This information is valuable for guiding stereoselective synthesis and for understanding why one stereoisomer may be more biologically active than another. The analysis often relies on comparing the calculated energies of the optimized geometries for each isomer.

Table 4: Conformational and Stereochemical Analysis of a Hypothetical Substituted aps.orgresearchgate.netDioxolo[4,5-b]pyridine

CompoundKey Dihedral Angle (τ)Predicted Stable Conformations (τ values)Relative Energy (kcal/mol)Method
5-(1-hydroxyethyl)- aps.orgresearchgate.netdioxolo[4,5-b]pyridine C4-C5-C(OH)-CH3-175°, -60°, +65°0.0, 1.2, 0.9DFT (B3LYP/6-31G*)
(R)-enantiomer0.0
(S)-enantiomer0.0

Note: This table is illustrative. The dihedral angle describes the rotation of the substituent at the 5-position. The relative energies indicate the stability of different rotamers. For enantiomers, the calculated energies are identical in an achiral environment.

Computational Approaches to Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry provides a powerful lens through which to view the entire course of a reaction, from reactants to products, including short-lived transition states and intermediates that are difficult to observe experimentally.

Using methods like DFT, chemists can map the potential energy surface (PES) of a reaction. mdpi.com This involves locating the structures of all reactants, intermediates, transition states, and products. The energy differences between these species provide the activation energies (energy barriers) and reaction enthalpies. For example, computational studies have been used to investigate the mechanism of cycloaddition reactions for synthesizing heterocyclic systems, clarifying the concerted or stepwise nature of the pathways. researchgate.net

For the synthesis of aps.orgresearchgate.netdioxolo[4,5-b]pyridine derivatives, computational studies could be used to:

Investigate the mechanism of the key ring-forming step.

Explain the observed regioselectivity or stereoselectivity in reactions. For instance, in the synthesis of related pyrazolo[3,4-b]pyridines, DFT calculations helped to explain why a specific regioisomer is formed. mdpi.comnih.gov

Compare different catalytic cycles to identify the most efficient pathway.

Design new synthetic routes by predicting the feasibility of novel transformations.

Table 5: Illustrative Computational Analysis of a Reaction Step in the Synthesis of a aps.orgresearchgate.netDioxolo[4,5-b]pyridine Derivative

Reaction StepReactantsTransition State (TS)ProductActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)
Pictet-Spengler Cyclization 2-Amino-3-hydroxypyridine + Glyoxal[Cyclic TS Structure] aps.orgresearchgate.netDioxolo[4,5-b]pyridine+18.5-25.0
Suzuki Coupling at C5 5-Bromo- aps.orgresearchgate.netdioxolo[4,5-b]pyridine + Phenylboronic acid[Pd-complexed TS]5-Phenyl- aps.orgresearchgate.netdioxolo[4,5-b]pyridine+22.1-15.3

Note: This table provides hypothetical data for plausible synthetic steps. The values for activation and reaction energies are typical for such transformations and would be calculated using DFT.

Analytical and Structural Characterization Techniques For 1 2 Dioxolo 4,5 B Pyridine Research

X-ray Crystallographic Analysis for Stereochemical and Structural Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and stereochemistry. soton.ac.uk For derivatives of rsc.orgrsc.orgDioxolo[4,5-b]pyridine, single-crystal X-ray diffraction analysis is crucial for confirming their synthesized structures.

In the study of related heterocyclic systems like 1,2,4-triazolo[4,3-a]pyridin-3-amine, X-ray studies have revealed detailed structural information, including the crystal system, space group, and unit cell parameters. nih.gov For instance, analysis of a triazolopyridazine derivative, synthesized from a precursor, confirmed the final molecular structure, which crystallized in the triclinic system. mdpi.com Such analyses also elucidate intermolecular interactions, like π–π stacking, which are identified through the examination of shape index and curvedness of surfaces. mdpi.com The planarity of ring systems and the dihedral angles between different planes within the molecule are also key parameters obtained from X-ray diffraction data. researchgate.net While a powerful technique, successful X-ray crystallographic analysis is contingent on the ability to grow high-quality single crystals of the compound . soton.ac.uk

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. ipb.pt Both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR experiments are routinely used to characterize rsc.orgrsc.orgDioxolo[4,5-b]pyridine and its derivatives. ipb.ptresearchgate.net

¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule. researchgate.net Chemical shifts (δ) in ppm, and coupling constants (J) in Hz, are key parameters extracted from these spectra that help in assigning the structure. For complex molecules, advanced techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.orgipb.pt COSY experiments reveal proton-proton couplings, while HSQC and HMBC establish correlations between protons and directly attached or long-range coupled carbons, respectively. ipb.pt These techniques are instrumental in piecing together the molecular puzzle, especially for complex derivatives. ipb.pt NMR data for related pyridine (B92270) derivatives are often recorded in deuterated solvents like CDCl₃ or DMSO-d₆. clockss.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyridine Derivative.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 8.72 (d, J=2.0 Hz) 159.9 (Cq)
Aromatic CH 8.44 (d, J=8.5 Hz) 145.4 (CH)
Aromatic CH 8.12 (d, J=2.0 Hz) 130.6 (Cq)
Aromatic CH 7.88 (d, J=8.5 Hz) 125.5 (CH)
OCH₃ 3.86 (s) 53.8

Note: This table is a generalized representation based on data for similar heterocyclic systems and is for illustrative purposes only. Actual chemical shifts for rsc.orgrsc.orgDioxolo[4,5-b]pyridine may vary. Data adapted from studies on related oxazolo[4,5-b]pyridine (B1248351) derivatives. clockss.org

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.net For derivatives of rsc.orgrsc.orgDioxolo[4,5-b]pyridine, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

In the analysis of newly synthesized heterocyclic compounds, the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) is a key piece of data confirming the molecular weight. nih.govrsc.org The fragmentation patterns observed in the mass spectrum provide clues about the compound's structure. researchgate.netsapub.org The fragmentation of related pyrimidine (B1678525) derivatives often involves the successive loss of functional groups followed by the decomposition of the heterocyclic rings. researchgate.net The stability of different parts of the molecule can be inferred from the fragmentation pathways; for instance, in some thiazolo[3,2-a]pyrimidines, the pyrimidine ring is found to be more stable than the thiazole (B1198619) ring during fragmentation. sapub.org The purity of a synthesized compound can also be assessed using techniques like LC-MS, which couples liquid chromatography with mass spectrometry. nih.gov

Table 2: Common Fragmentation Pathways in Mass Spectrometry of Heterocyclic Compounds.

Precursor Ion Fragmentation Process Resulting Fragment
Molecular Ion (M⁺) Loss of a small radical (e.g., •CH₃) [M - CH₃]⁺
Molecular Ion (M⁺) Loss of a neutral molecule (e.g., CO) [M - CO]⁺
Protonated Molecule ([M+H]⁺) Cleavage of a specific bond Structurally informative fragment ions

This table illustrates general fragmentation behaviors and is not specific to rsc.orgrsc.orgDioxolo[4,5-b]pyridine. The actual fragmentation will depend on the exact structure and ionization method.

Spectroscopic Probes for Molecular Interactions

Spectroscopic techniques such as UV-Visible absorption and fluorescence spectroscopy are employed to investigate the electronic properties and molecular interactions of rsc.orgrsc.orgDioxolo[4,5-b]pyridine derivatives. nih.govresearchgate.net These methods are particularly useful for studying how the molecular environment and structural modifications influence the compound's photophysical behavior. irb.hr

UV-Vis absorption spectra reveal the electronic transitions within a molecule. For related heterocyclic systems, absorption bands are typically attributed to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of electron-donating or electron-withdrawing substituents. researchgate.net

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives has been shown to have a strong charge transfer character. researchgate.net The emission spectra of such compounds can exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. nih.gov This sensitivity to the environment makes these compounds potential candidates for use as fluorescent probes. irb.hr For instance, studies on imidazo[4,5-b]pyridine derived iminocoumarins have shown that their spectral responses are significantly influenced by solvent polarity and substituents, and they can act as pH probes. irb.hr

Q & A

Q. Advanced Research Focus

  • DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., bromination) by analyzing electron density maps.
  • Molecular docking : Screen derivatives against biological targets (e.g., enzymes in ) to prioritize synthesis .
  • QSAR modeling : Corrogate substituent effects with bioactivity using datasets from analogues (e.g., thiazolo[4,5-b]pyridines in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.